molecular formula C27H30N4O B10902551 7-{[4-(Dipropylamino)phenyl](pyridin-2-ylamino)methyl}quinolin-8-ol

7-{[4-(Dipropylamino)phenyl](pyridin-2-ylamino)methyl}quinolin-8-ol

Cat. No.: B10902551
M. Wt: 426.6 g/mol
InChI Key: XTMOYANYUNRLFM-UHFFFAOYSA-N
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Description

7-[4-(DIPROPYLAMINO)PHENYLMETHYL]-8-QUINOLINOL is a complex organic compound that features a quinolinol core structure substituted with dipropylamino, phenyl, and pyridylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(DIPROPYLAMINO)PHENYLMETHYL]-8-QUINOLINOL typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[4-(DIPROPYLAMINO)PHENYLMETHYL]-8-QUINOLINOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinolinol core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates and amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various substituted quinolinol compounds.

Scientific Research Applications

7-[4-(DIPROPYLAMINO)PHENYLMETHYL]-8-QUINOLINOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(DIPROPYLAMINO)PHENYLMETHYL]-8-QUINOLINOL involves its interaction with specific molecular targets. The dipropylamino and pyridylamino groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    7-[4-(DIMETHYLAMINO)PHENYLMETHYL]-8-QUINOLINOL: Similar structure but with dimethylamino instead of dipropylamino.

    7-[4-(DIETHYLAMINO)PHENYLMETHYL]-8-QUINOLINOL: Similar structure but with diethylamino instead of dipropylamino.

Uniqueness

The uniqueness of 7-[4-(DIPROPYLAMINO)PHENYLMETHYL]-8-QUINOLINOL lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The dipropylamino group provides distinct steric and electronic properties compared to dimethylamino or diethylamino groups, potentially leading to different interactions with biological targets .

Properties

Molecular Formula

C27H30N4O

Molecular Weight

426.6 g/mol

IUPAC Name

7-[[4-(dipropylamino)phenyl]-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C27H30N4O/c1-3-18-31(19-4-2)22-13-10-21(11-14-22)25(30-24-9-5-6-16-28-24)23-15-12-20-8-7-17-29-26(20)27(23)32/h5-17,25,32H,3-4,18-19H2,1-2H3,(H,28,30)

InChI Key

XTMOYANYUNRLFM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4

Origin of Product

United States

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